1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one
Description
1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidinone ring attached to a phenyl group, which is further substituted with a morpholine-4-carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
1-[4-(morpholine-4-carbonyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14-2-1-7-17(14)13-5-3-12(4-6-13)15(19)16-8-10-20-11-9-16/h3-6H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGXXTGHUMVTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-(morpholine-4-carbonyl)benzoic acid with pyrrolidin-2-one under appropriate conditions. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature settings, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.
Comparison with Similar Compounds
1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2,5-dione: This compound has an additional carbonyl group, which may alter its reactivity and biological activity.
4-(Morpholine-4-carbonyl)benzoic acid: Lacks the pyrrolidinone ring, which may affect its overall pharmacological profile.
N-(4-Morpholinophenyl)pyrrolidin-2-one: Similar structure but with different substitution patterns, leading to variations in activity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific domains.
Biological Activity
1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one, a compound with the chemical formula C15H18N2O3, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
The compound features a pyrrolidinone core linked to a morpholine-4-carbonyl group and a phenyl ring. This unique structure contributes to its biological properties.
Anticancer Activity
This compound has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, derivatives of pyrrolidinones have shown promising results against various cancer types by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Pyrrolidinone Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-436 (BRCA1 deficient) | TBD | Apoptosis induction |
| Derivative A | MCF-7 | 43.56 | PARP inhibition |
| Derivative B | MDA-MB-436 | 36.69 | Cell cycle arrest |
Note: TBD indicates that specific data needs to be sourced from ongoing studies or literature.
Antiviral Activity
The compound has also been explored for antiviral applications, particularly against Hepatitis C Virus (HCV). Some studies suggest that similar morpholine-containing compounds can inhibit viral replication through mechanisms involving the inhibition of viral proteases.
Case Study: Antiviral Efficacy
In a study examining the effects of morpholine derivatives on HCV, compounds were found to disrupt viral replication processes, indicating potential for therapeutic use in HCV infections .
Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit antimicrobial properties. The presence of the pyrrolidinone structure is associated with enhanced activity against various bacterial strains.
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 3.12 | Bactericidal |
| Derivative C | Escherichia coli | 10 | Bacteriostatic |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- PARP Inhibition : Similar compounds have been shown to inhibit Poly(ADP-ribose) polymerase (PARP), leading to increased DNA damage in cancer cells .
- Cell Cycle Disruption : Inducing cell cycle arrest at various checkpoints contributes to its anticancer efficacy.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancerous cells, promoting programmed cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the morpholine and pyrrolidinone moieties can significantly influence biological activity.
Key Findings:
- Electronegative Substituents : The introduction of electronegative groups enhances binding affinity and inhibitory activity against targets like PARP.
- Hydrophobic Interactions : Increased hydrophobic character can improve cellular uptake and bioavailability.
Q & A
What are the established synthetic routes for 1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one, and what key reaction parameters influence yield?
Basic
Methodological Answer:
The synthesis typically involves two primary strategies:
Acylation of 4-aminophenylpyrrolidin-2-one with morpholine-4-carbonyl chloride under Schotten-Baumann conditions (0–5°C, anhydrous dichloromethane, triethylamine as base). Excess acyl chloride (1.2–1.5 eq) improves yields to ~70–75% .
Palladium-catalyzed cross-coupling of 4-bromophenylpyrrolidin-2-one with preformed morpholine-4-carbonyl zinc reagents (Kumada coupling, Pd(PPh₃)₄ catalyst, THF solvent). Key parameters include strict anhydrous conditions and catalyst loading (2–5 mol%) .
Side reactions like morpholine ring-opening or pyrrolidinone hydrolysis can be mitigated by maintaining pH < 8 and avoiding prolonged heating .
What analytical techniques are most effective for confirming structural integrity and purity?
Basic
Methodological Answer:
A tiered analytical approach is recommended:
- Structural confirmation : ¹H/¹³C NMR (δ 170–175 ppm for carbonyl groups, δ 3.4–3.8 ppm for morpholine protons), FT-IR (C=O stretches at 1640–1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Purity assessment : Reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) with photodiode array detection (PDA). Compare retention times against pharmacopeial impurity standards (e.g., morpholine hydrolysis by-products) .
- Crystallinity : Single-crystal X-ray diffraction (monoclinic P2₁/n space group confirmed in related morpholine-pyrrolidinone derivatives) .
How can researchers optimize reaction conditions to improve synthetic yields?
Advanced
Methodological Answer:
Use design of experiments (DOE) to evaluate:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation but may slow cross-coupling .
- Catalyst screening : Test Pd(OAc)₂/XPhos systems for coupling efficiency vs. cost .
- Solvent polarity : DMF improves solubility but may promote decomposition; THF balances reactivity and stability .
Recent studies on morpholine derivatives suggest microwave-assisted synthesis (100°C, 30 min) can enhance yields by 15–20% while reducing reaction time .
What computational methods predict the compound's reactivity and biological interactions?
Advanced
Methodological Answer:
- Reactivity : Density functional theory (DFT) calculations (B3LYP/6-31G* level) model electron density distribution, identifying nucleophilic sites (e.g., pyrrolidinone carbonyl) and electrophilic centers (morpholine nitrogen) .
- Biological targeting : Molecular docking (AutoDock Vina) using crystal structures of kinase domains (e.g., PDB 3POZ) predicts binding affinities. Validate with molecular dynamics simulations (AMBER) to assess stability .
- Solubility : COSMO-RS simulations correlate with experimental solubility in DMSO/water mixtures (R² > 0.85) .
How should researchers address discrepancies in reported solubility data?
Advanced
Methodological Answer:
- Experimental validation : Perform saturation shake-flask assays in triplicate using UV-Vis spectroscopy (λ = 254 nm) .
- Structural insights : Analyze hydrogen-bonding patterns from crystallographic data (e.g., intermolecular O···H distances < 2.1 Å in morpholine derivatives) to explain polar vs. nonpolar solvent compatibility .
- Standardize conditions : Report temperature (±0.1°C), ionic strength, and solvent lot variations to enable cross-study comparisons .
What in vitro models are suitable for evaluating biological activity?
Advanced
Methodological Answer:
- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., PI3Kα or MAPK) at 1–10 µM compound concentrations .
- Cellular uptake : LC-MS/MS quantification in HEK-293 cells (calibrate against internal standards like deuterated morpholine analogs) .
- Toxicity screening : MTT assays (72 hr exposure) with IC₅₀ determination in normal vs. cancer cell lines (e.g., HeLa vs. MCF-10A) .
How can stability studies be designed to assess degradation pathways?
Advanced
Methodological Answer:
- Forced degradation : Expose to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH (40°C, 24 hr), and 3% H₂O₂ (25°C, 8 hr). Monitor via UPLC-MS to identify hydrolysis (m/z +18) or oxidation (m/z +16) products .
- Light sensitivity : Use ICH Q1B guidelines with UV irradiation (320–400 nm) for 48 hr; quantify photodegradants with charged aerosol detection (CAD) .
What strategies resolve contradictions in reported catalytic efficiencies?
Advanced
Methodological Answer:
- Control experiments : Replicate literature procedures with identical reagents (e.g., Pd source, solvent lot) to isolate variable impacts .
- Kinetic profiling : Use in situ IR spectroscopy to compare reaction rates under differing conditions (e.g., THF vs. DMF) .
- Catalyst characterization : XPS or TEM analysis of Pd nanoparticles identifies size-dependent activity variations (2–5 nm optimal) .
How can the compound's metabolic stability be evaluated preclinically?
Advanced
Methodological Answer:
- Microsomal assays : Incubate with human liver microsomes (1 mg/mL, NADPH regeneration system) for 60 min; quantify parent compound loss via LC-MS/MS .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to assess IC₅₀ values .
- Plasma protein binding : Equilibrium dialysis (37°C, 4 hr) with LC-MS quantification .
What crystallographic parameters are critical for structure-activity relationship (SAR) studies?
Advanced
Methodological Answer:
- Torsion angles : Analyze Φ (C4–C5–C6–N7) and Ψ (C5–C6–N7–C8) angles to assess conformational flexibility .
- Hydrogen-bond networks : Identify key interactions (e.g., morpholine O···H–N pyrrolidinone) using Mercury software (cutoff: 2.5 Å, 120° angle) .
- Packing motifs : Compare Z´ values (molecules per asymmetric unit) to evaluate polymorphism risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
